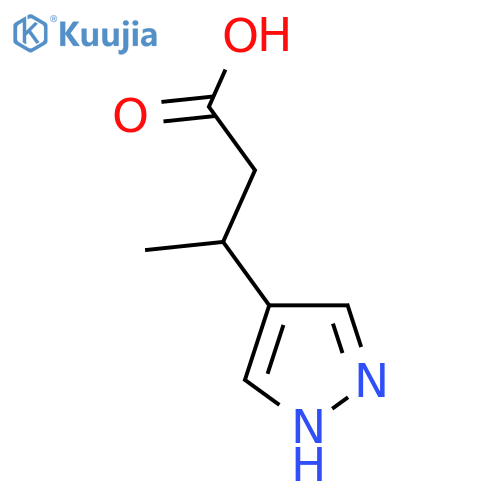Cas no 1503778-55-9 (3-(1H-pyrazol-4-yl)butanoic acid)

1503778-55-9 structure
商品名:3-(1H-pyrazol-4-yl)butanoic acid
3-(1H-pyrazol-4-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1H-pyrazol-4-yl)butanoic acid
- 1503778-55-9
- EN300-1839179
-
- インチ: 1S/C7H10N2O2/c1-5(2-7(10)11)6-3-8-9-4-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11)
- InChIKey: NVRLGGNNBGNRCW-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)C1C=NNC=1)=O
計算された属性
- せいみつぶんしりょう: 154.074227566g/mol
- どういたいしつりょう: 154.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
3-(1H-pyrazol-4-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839179-10.0g |
3-(1H-pyrazol-4-yl)butanoic acid |
1503778-55-9 | 10g |
$5774.0 | 2023-06-04 | ||
| Enamine | EN300-1839179-0.25g |
3-(1H-pyrazol-4-yl)butanoic acid |
1503778-55-9 | 0.25g |
$1235.0 | 2023-06-04 | ||
| Enamine | EN300-1839179-2.5g |
3-(1H-pyrazol-4-yl)butanoic acid |
1503778-55-9 | 2.5g |
$2631.0 | 2023-06-04 | ||
| Enamine | EN300-1839179-1.0g |
3-(1H-pyrazol-4-yl)butanoic acid |
1503778-55-9 | 1g |
$1343.0 | 2023-06-04 | ||
| Enamine | EN300-1839179-5.0g |
3-(1H-pyrazol-4-yl)butanoic acid |
1503778-55-9 | 5g |
$3894.0 | 2023-06-04 | ||
| Enamine | EN300-1839179-0.1g |
3-(1H-pyrazol-4-yl)butanoic acid |
1503778-55-9 | 0.1g |
$1183.0 | 2023-06-04 | ||
| Enamine | EN300-1839179-0.05g |
3-(1H-pyrazol-4-yl)butanoic acid |
1503778-55-9 | 0.05g |
$1129.0 | 2023-06-04 | ||
| Enamine | EN300-1839179-0.5g |
3-(1H-pyrazol-4-yl)butanoic acid |
1503778-55-9 | 0.5g |
$1289.0 | 2023-06-04 |
3-(1H-pyrazol-4-yl)butanoic acid 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1503778-55-9 (3-(1H-pyrazol-4-yl)butanoic acid) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 61389-26-2(Lignoceric Acid-d4)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
